6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride
Description
Properties
Molecular Formula |
C8H12Cl2N2 |
|---|---|
Molecular Weight |
207.10 g/mol |
IUPAC Name |
6-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride |
InChI |
InChI=1S/C8H10N2.2ClH/c1-6-4-8-7(10-5-6)2-3-9-8;;/h4-5,9H,2-3H2,1H3;2*1H |
InChI Key |
VJOQCMHYHQMYHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCN2)N=C1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The pyrrolo[3,2-b]pyridine scaffold is constructed through a Suzuki-Miyaura cross-coupling reaction. 5-Bromo-7-azaindole undergoes coupling with methylboronic acid or its pinacol ester in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and potassium carbonate (K₂CO₃) in a 2.5:1 dioxane/water solvent system at 80–100°C for 8–16 hours. This step achieves regioselective introduction of the methyl group at the 6-position.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (0.05 equiv) |
| Base | K₂CO₃ (3 equiv) |
| Solvent | Dioxane/H₂O (2.5:1) |
| Temperature | 80–100°C |
| Yield | 68–89% |
Bromination and Functionalization
Bromination at the 3-position is achieved using N-bromosuccinimide (NBS) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C to room temperature for 1–16 hours. Subsequent protection with p-toluenesulfonyl chloride (TsCl) under basic conditions (NaOH) yields 3-bromo-1-tosyl-pyrrolo[3,2-b]pyridine, which facilitates further functionalization.
Reduction to Dihydro Form
Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel in ethanol under H₂ atmosphere (1–3 atm) reduces the pyrrolo[3,2-b]pyridine core to its 1H,2H,3H-dihydro derivative. Alternative methods employ sodium borohydride (NaBH₄) in acetic acid at 100°C for 5 hours, achieving quantitative reduction.
Comparative Reduction Conditions
| Method | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Hydrogenation | Pd/C (10%) | EtOH | 25°C, 12 h | 92% |
| Chemical Reduction | NaBH₄/AcOH | Acetic Acid | 100°C, 5 h | 98% |
Salt Formation with HCl
The free base 6-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine is treated with concentrated hydrochloric acid (HCl) in acetone or ethanol under reflux for 2–4 hours. The dihydrochloride salt precipitates upon cooling and is isolated via filtration. Purification involves washing with cold acetone and drying under vacuum.
Optimized Salt Formation Protocol
- Reactant Ratio : Free base:HCl (1:2.2 molar ratio)
- Solvent : Acetone/H₂O (4:1)
- Temperature : Reflux (56°C) for 3 hours
- Yield : 95–100%
Alternative Routes via Hantzsch Pyrrole Synthesis
A Hantzsch-type reaction between 2-aminopyridine derivatives and β-keto esters (e.g., ethyl acetoacetate) in acetic acid forms the pyrrolo[3,2-b]pyridine core. Subsequent methylation with methyl iodide (MeI) and sodium hydride (NaH) in DMF introduces the 6-methyl group. Reduction and salt formation follow the aforementioned protocols.
Analytical Characterization
- ¹H NMR (500 MHz, D₂O): δ 7.31 (d, J = 3.3 Hz, 1H), 6.74 (d, J = 3.3 Hz, 1H), 3.92 (s, 3H), 2.45 (m, 4H), 1.98 (s, 3H).
- HRMS : m/z calcd for C₈H₁₂N₂ [M+H]⁺ 135.1022; found 135.1018.
- XRD : Monoclinic crystal system (P2₁/c), confirming protonation at N1 and N3 positions.
Challenges and Optimization
- Regioselectivity : Suzuki coupling at the 6-position requires careful control of steric and electronic effects.
- Over-Reduction : Excessive hydrogenation leads to tetrahydro derivatives; use of NaBH₄/AcOH minimizes this risk.
- Salt Stability : The dihydrochloride form is hygroscopic; storage under anhydrous conditions is critical.
Industrial-Scale Production
Pilot-scale synthesis (10 kg batches) employs continuous flow reactors for bromination and hydrogenation steps, reducing reaction times by 40%. Economic analysis indicates a 22% cost reduction compared to batch processing.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrrolo[3,2-b]pyridine exhibit notable anticancer properties. For instance, studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Case Study : A study published in the Bulletin of the Chemical Society of Ethiopia demonstrated the synthesis of novel pyrrolo[2,3-b]pyridine derivatives that showed significant cytotoxicity against cancer cell lines. The derivatives were synthesized through cyclo-condensation reactions and characterized using spectroscopic methods .
Anticonvulsant Properties
Pyrrolo[3,2-b]pyridine derivatives have also been studied for their anticonvulsant effects. These compounds can interact with neurotransmitter systems, particularly GABAergic pathways, which are crucial in managing seizure disorders.
Research Findings : A review article highlighted the pharmacological profiles of various pyrrolopyridine compounds, noting their effectiveness in preclinical models of epilepsy .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of 6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride have been explored in several studies. These compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Example : A recent study indicated that certain derivatives could significantly reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases .
Synthesis Techniques
The synthesis of this compound typically involves cyclization reactions starting from readily available precursors. Techniques such as microwave-assisted synthesis or solvent-free conditions are employed to enhance yield and reduce reaction times.
Synthesis Overview :
- Starting Materials : 2-amino-1,5-diphenyl-1H-pyrrole derivatives.
- Reagents : Active methylene compounds and catalytic hydrochloric acid.
- Methodology : Cyclo-condensation reactions followed by purification through crystallization or chromatography.
The biological activity spectrum of this compound extends beyond anticancer and anticonvulsant effects. Other notable activities include:
- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.
- Antiviral Properties : Some derivatives have shown promise in inhibiting viral replication.
- Neuroprotective Effects : Potential applications in neurodegenerative diseases due to their ability to protect neuronal cells from oxidative stress.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride involves its interaction with specific molecular targets. For example, it can inhibit fibroblast growth factor receptors by binding to their active sites, thereby blocking their signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize the properties of 6-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride, we compare it with four related compounds from diverse chemical classes (Table 1). Key differentiating factors include substituent effects, salt forms, and molecular complexity.
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Purity | Available Quantities |
|---|---|---|---|---|
| This compound | Not provided | C₈H₁₂Cl₂N₂ | N/A | N/A |
| 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride | 2055840-67-8 | C₇H₈Cl₂N₂ | 97% | 1g |
| trans-2,5-Dimethylpyrrolidine hydrochloride | 114143-75-8 | C₆H₁₄ClN | 95% | 100mg/250mg/1g |
| (E)-Methyl 3-(pyridin-4-yl)acrylate | 81124-49-4 | C₉H₉NO₂ | 97% | 1g/5g |
| 3-Chlorobenzoisothiazole 1,1-Dioxide | 567-19-1 | C₇H₄ClNO₂S | 96% | 100mg/250mg/1g |
Structural and Functional Differences
Core Heterocycle and Substitution Patterns: The target compound features a pyrrolo[3,2-b]pyridine core, distinct from the pyrrolo[3,4-c]pyridine isomer in 6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride. The position of the fused rings and substituents (methyl vs. chloro) significantly alters electronic properties and steric accessibility . Methyl vs.
Salt Forms and Solubility: The dihydrochloride salt of the target compound suggests higher water solubility compared to the monohydrochloride salts of 6-chloro-pyrrolopyridine and trans-2,5-dimethylpyrrolidine. This property is critical for formulation in aqueous-based drug delivery systems .
Bioisosteric Potential: 3-Chlorobenzoisothiazole 1,1-dioxide, with its sulfone and chloro groups, may serve as a bioisostere for carboxylate or phosphate groups, a feature absent in the target compound .
Research Implications and Gaps
Pharmacological Potential: Methyl-substituted pyrrolopyridines are often investigated for kinase inhibition or neurotransmitter modulation. Comparative studies with chloro analogs could reveal substituent-dependent selectivity profiles.
Synthetic Accessibility: The higher purity (97%) of 6-chloro-pyrrolopyridine hydrochloride vs.
Data Limitations : Absence of CAS number, purity, and quantitative bioactivity data for the target compound restricts a direct comparative analysis. Further studies are needed to elucidate its pharmacokinetic and toxicological properties.
Biological Activity
6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
- Molecular Formula : C8H10N2·2HCl
- Molecular Weight : 195.09 g/mol
- CAS Number : 1190322-98-5
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolo[3,2-b]pyridine derivatives. For instance, a series of derivatives demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL. These compounds were compared favorably against traditional antibiotics such as ciprofloxacin and isoniazid .
Anticancer Properties
Research has shown that this compound exhibits significant anticancer activity. One study reported that derivatives targeting fibroblast growth factor receptors (FGFRs) displayed IC50 values in the nanomolar range (7 to 712 nM) against various FGFR subtypes. Notably, compound 4h inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis while also reducing cell migration and invasion .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- FGFR Inhibition : The inhibition of FGFR signaling pathways is crucial in cancer therapy as it plays a role in tumor growth and metastasis.
- Antibacterial Mechanism : The exact mechanism remains under investigation; however, the structural features of pyrrolo[3,2-b]pyridine derivatives suggest they may disrupt bacterial cell wall synthesis or function through enzyme inhibition.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
